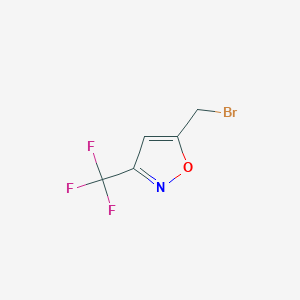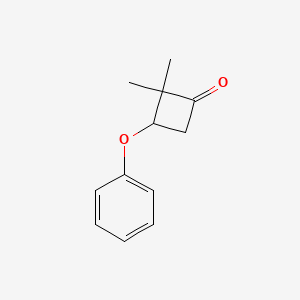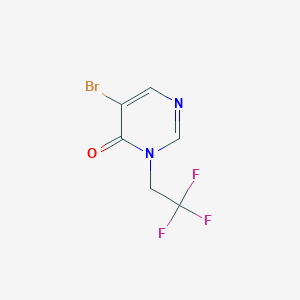
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole
Overview
Description
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an isoxazole ring. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of bromomethyl and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of β-keto esters with hydroxylamine, leading to the formation of isoxazolin-3-ones, which can be further transformed into isoxazoles.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Radical Reactions: The trifluoromethyl group can undergo radical reactions, including radical trifluoromethylation and perfluoroalkylation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Radical Reactions: Reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of radical initiators like azobisisobutyronitrile (AIBN) or photochemical conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, ethers, and amines.
Radical Products: Products include various trifluoromethylated or perfluoroalkylated derivatives.
Scientific Research Applications
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole involves its interaction with molecular targets through its functional groups:
Bromomethyl Group: Can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Trifluoromethyl Group: Can enhance the lipophilicity and metabolic stability of the compound, influencing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)isoxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)isoxazole: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
Uniqueness
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYNYIBFDBYBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)

